4-Iodocyclohexanamine

Steric hindrance Conformational analysis Molecular recognition

Replace bromo/chloro-cyclohexylamine with 4-iodocyclohexanamine for efficient cross-couplings: low C-I BDE (57 kcal/mol) enables mild oxidative addition. Ideal for Suzuki, Sonogashira, Ullmann couplings. Iodine also allows direct radiolabeling (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) and provides larger steric bulk (vdW 19.6 ų) for hydrophobic pockets.

Molecular Formula C6H12IN
Molecular Weight 225.07 g/mol
Cat. No. B15232650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodocyclohexanamine
Molecular FormulaC6H12IN
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)I
InChIInChI=1S/C6H12IN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
InChIKeyGTMTYOCIGNBPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodocyclohexanamine: Chemical Properties & Procurement


4-Iodocyclohexanamine (CAS 2757833-43-3; hydrochloride salt CAS 1353965-61-3) is a halogenated cyclohexylamine derivative characterized by an iodine atom substituted at the 4-position of the cyclohexane ring and a primary amine group [1]. The molecular formula of the hydrochloride salt is C₆H₁₃ClIN, with a molecular weight of 261.53 g/mol; the free base has formula C₆H₁₂IN and a molecular weight of 225.07 g/mol [1]. This compound belongs to the class of aliphatic amines and serves primarily as a synthetic intermediate or building block in organic synthesis, with potential applications in medicinal chemistry and radiolabeling studies owing to the presence of the iodine substituent . The iodine atom confers distinct reactivity profiles relative to other halogenated cyclohexylamine analogs, particularly in cross-coupling reactions and nucleophilic substitution contexts .

Why 4-Iodocyclohexanamine Cannot Be Replaced by Halogenated Analogs


Halogen-substituted cyclohexylamine derivatives are not functionally interchangeable. The identity of the halogen atom at the 4-position profoundly influences the compound's stereoelectronic properties, conformational equilibria, chemical reactivity, and biological interactions. The iodine atom possesses a substantially larger atomic radius (≈198 pm) and van der Waals volume (≈19.6 ų per atom) compared to bromine (atomic radius ≈183 pm; vdW volume ≈14.4 ų), chlorine (atomic radius ≈175 pm; vdW volume ≈10.9 ų), and fluorine (atomic radius ≈147 pm; vdW volume ≈5.8 ų) [1]. These physical differences translate into measurable distinctions in steric bulk, polarizability, and the strength of stereoelectronic interactions. In nucleophilic substitution reactions, the carbon-iodine bond (C–I) exhibits substantially lower bond dissociation energy (BDE ≈57 kcal/mol) relative to C–Br (BDE ≈70 kcal/mol), C–Cl (BDE ≈81 kcal/mol), and C–F (BDE ≈109 kcal/mol), making iodine a far superior leaving group [2]. Furthermore, conformational studies of cis-2-substituted cyclohexylamines demonstrate that iodine's strong hyperconjugative interactions shift the conformational equilibrium differently than lighter halogens, a stereoelectronic effect that likely extends to the 4-substituted series [3]. These quantifiable differences mean that substituting 4-iodocyclohexanamine with its bromo, chloro, or fluoro analogs will alter reaction kinetics, synthetic yields, stereochemical outcomes, and potentially biological target engagement—requiring experimental revalidation rather than presumptive substitution.

4-Iodocyclohexanamine: Quantitative Differentiation Evidence


Atomic Radius and Steric Bulk Differences

The atomic radius of iodine is approximately 198 pm, which is 8% larger than bromine (183 pm), 13% larger than chlorine (175 pm), and 35% larger than fluorine (147 pm) [1]. The van der Waals volume of an iodine substituent is approximately 19.6 ų per atom, compared to 14.4 ų for bromine, 10.9 ų for chlorine, and 5.8 ų for fluorine [1]. This quantifiable difference in steric bulk directly influences the conformational preferences of the cyclohexane ring, with the larger iodine atom exhibiting a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. For procurement decisions, the larger steric profile of the iodine substituent may be essential for applications requiring specific molecular recognition elements, such as designing sterically demanding ligands for protein binding pockets where smaller halogens would fail to achieve adequate shape complementarity.

Steric hindrance Conformational analysis Molecular recognition

Bond Dissociation Energy and Leaving Group Capability

The carbon-iodine (C–I) bond exhibits a bond dissociation energy (BDE) of approximately 57 kcal/mol, which is 19% lower than C–Br (70 kcal/mol), 30% lower than C–Cl (81 kcal/mol), and 48% lower than C–F (109 kcal/mol) [1]. This lower BDE renders iodine a substantially superior leaving group in nucleophilic substitution (SN2) reactions and facilitates oxidative addition in transition metal-catalyzed cross-coupling reactions. For 4-iodocyclohexanamine, the weaker C–I bond translates into faster reaction kinetics and the ability to achieve coupling under milder conditions compared to the corresponding bromo, chloro, or fluoro analogs. Procurement of the iodo derivative is therefore advantageous when reaction efficiency, yield optimization, or functional group compatibility under mild conditions is a priority.

Nucleophilic substitution Cross-coupling Reaction kinetics

Conformational Equilibrium Shifts

Dynamic NMR and theoretical calculations conducted on cis-2-halocyclohexylamines (including the 2-iodo, 2-bromo, 2-chloro, and 2-fluoro analogs) reveal that the conformational equilibrium is strongly shifted depending on the halogen substituent due to stereoelectronic interactions [1]. While this study specifically examines the 2-substituted series, the stereoelectronic principles (hyperconjugation involving the C–X bond and adjacent C–H bonds) are applicable to the 4-substituted series. The study demonstrates that the iodine substituent, owing to its higher polarizability and stronger hyperconjugative donation capacity, produces a different conformational distribution compared to lighter halogens. This class-level inference suggests that 4-iodocyclohexanamine will exhibit distinct conformational preferences relative to its 4-bromo, 4-chloro, and 4-fluoro analogs, which may influence molecular recognition events and the presentation of the amine pharmacophore in biological contexts.

Stereoelectronic effects Dynamic NMR Conformational analysis

4-Iodocyclohexanamine: Optimal Research & Industrial Applications


Mild-Condition Cross-Coupling Reactions

The C–I bond dissociation energy of approximately 57 kcal/mol—significantly lower than that of C–Br (70 kcal/mol), C–Cl (81 kcal/mol), and C–F (109 kcal/mol)—positions 4-iodocyclohexanamine as the preferred substrate for Suzuki-Miyaura, Sonogashira, and Ullmann-type cross-couplings when mild reaction conditions are required to preserve sensitive functional groups [1]. Procurement of the iodo analog enables oxidative addition at lower temperatures and with less forcing conditions than would be possible with bromo or chloro analogs.

Radiolabeling and Radiopharmaceutical Precursors

The iodine atom provides a handle for isotopic substitution with radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT or PET imaging studies, or for therapeutic radiopharmaceutical applications [1]. The amine functional group enables further conjugation to targeting vectors. The bromo, chloro, and fluoro analogs cannot be directly utilized for radioiodine labeling, making 4-iodocyclohexanamine uniquely valuable in this application space [1].

Conformer-Specific Ligand Design

Based on class-level inference from 2-substituted analogs, the iodine substituent in 4-iodocyclohexanamine is expected to exert distinct stereoelectronic control over the cyclohexane ring conformation relative to lighter halogens [1]. This property may be exploited in medicinal chemistry to engineer ligands where the spatial orientation of the amine pharmacophore is critical for target engagement. The bromo, chloro, and fluoro analogs will present the amine group in subtly different conformational distributions, which may be suboptimal for specific binding pocket geometries [1].

Sterically Demanding Bioactive Molecule Synthesis

The van der Waals volume of the iodine substituent (≈19.6 ų) is 36% larger than bromine, 80% larger than chlorine, and 238% larger than fluorine [1]. For applications requiring substantial steric occupancy—such as designing P-glycoprotein inhibitors, nuclear receptor ligands, or other targets with spacious hydrophobic binding pockets—the iodo derivative provides bulk that lighter halogens cannot achieve [1]. This quantifiable difference in steric profile directly impacts structure-activity relationships and molecular recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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